4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Fluorobenzaldehyde 1-[4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzaldehyde moiety linked to a triazine ring via a hydrazone linkage. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzaldehyde 1-[4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 4-Fluorobenzaldehyde: This can be achieved by the halogen-exchange reaction of 4-chlorobenzaldehyde with potassium fluoride.
Synthesis of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 4-fluorobenzaldehyde with the triazine derivative in the presence of a suitable catalyst to form the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer agent.
- Used in the development of novel pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the manufacture of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 1-[4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can inhibit
Properties
Molecular Formula |
C16H20FN7O |
---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
2-N-[(E)-(4-fluorophenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN7O/c1-23(2)15-19-14(20-16(21-15)24-7-9-25-10-8-24)22-18-11-12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,19,20,21,22)/b18-11+ |
InChI Key |
HCGNDLWITZFUFK-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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